molecular formula C16H12ClNO2S B182594 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide CAS No. 56799-95-2

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No. B182594
CAS RN: 56799-95-2
M. Wt: 317.8 g/mol
InChI Key: QUDIMOJJCXWWTJ-UHFFFAOYSA-N
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Description

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide, also known as N-(1-naphthyl)-4-chlorobenzenesulfonamide or NCBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

  • Potent Antibacterial Agents : A study by Abbasi et al. (2015) synthesized derivatives of benzenesulfonamides, structurally similar to 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide, and found them to be potent antibacterial agents with moderate to weak enzyme inhibitory properties (Abbasi et al., 2015).

  • Inhibitory Action Against Bacterial Efflux Pumps : Research by Oliveira-Tintino et al. (2020) on 1,8-naphthyridine sulfonamides, which are structurally related, showed inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

  • Antimicrobial Activity : A study by El-Gaby et al. (2018) synthesized 4-hydroxy naphthalen-1-yl benzenesulfonamide derivatives and assessed their antimicrobial activity. The results indicated significant antimicrobial properties (El-Gaby et al., 2018).

  • Enhanced Activity of Endothelin Antagonists : Chan et al. (1996) found that halogen substitution, such as chlorination, in N-(isoxazolyl)sulfonamide endothelin antagonists, which include naphthalene and biphenylsulfonamide, significantly increased their binding affinity for ETA and ETB receptors (Chan et al., 1996).

  • Selective Detection of Ions in Aqueous Solution : Ravichandiran et al. (2020) developed a benzenesulfonamide derivative for the selective and sensitive detection of Sn2+ ions in an aqueous solution, demonstrating its application in bioimaging (Ravichandiran et al., 2020).

  • Fluorescence Sensing and Intracellular Imaging : Mondal et al. (2015) used a naphthalene-based sulfonamide Schiff base for fluorescence turn-on probe for selective detection of Al3+ ions, with potential applications in cell imaging (Mondal et al., 2015).

  • Inhibitory Effect on Bacterial Strains : Another study by Oliveira-Tintino et al. (2021) synthesized 1,8-naphthyridines sulfonamides to evaluate their inhibitory effect on bacterial strains with MepA efflux pumps (Oliveira-Tintino et al., 2021).

  • Anticancer Activity : Żołnowska et al. (2016) synthesized 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives and found them to have significant anticancer activity, especially against human cancer cell lines (Żołnowska et al., 2016).

  • Sulfonamide ETA-Selective Antagonists : Stein et al. (1995) discovered a class of benzenesulfonamide ligands as ETA receptor binding antagonists, highlighting their importance in medical chemistry (Stein et al., 1995).

  • Energy Transfer in Luminescent Lanthanide Complexes : Kim et al. (2006) investigated 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes, demonstrating their application in understanding energy-transfer pathways in luminescent lanthanide complexes (Kim et al., 2006).

properties

IUPAC Name

4-chloro-N-naphthalen-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDIMOJJCXWWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309693
Record name 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide

CAS RN

56799-95-2
Record name NSC213605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-(1-NAPHTHYL)BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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